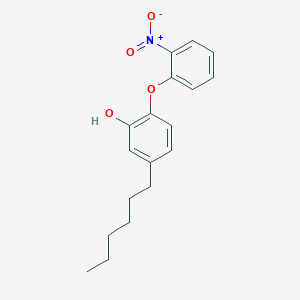
5-Hexyl-2-(2-nitrophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
InhA-IN-6 is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for the formation of the Mycobacterium tuberculosis cell wall. This compound has shown significant promise in combating multidrug-resistant tuberculosis (MDR-TB) by directly inhibiting InhA without requiring activation by the enzyme KatG .
Preparation Methods
The synthesis of InhA-IN-6 involves a series of chemical reactions designed to produce a compound with high affinity for the InhA enzyme. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of InhA-IN-6 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the binding affinity and specificity of the compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
InhA-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce the compound’s inhibitory activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of InhA-IN-6 with modified functional groups .
Scientific Research Applications
InhA-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and drug design.
Biology: Employed in research on Mycobacterium tuberculosis to understand the mechanisms of drug resistance.
Medicine: Investigated as a potential therapeutic agent for treating MDR-TB.
Industry: Utilized in the development of new anti-tuberculosis drugs and diagnostic tools.
Mechanism of Action
InhA-IN-6 exerts its effects by directly binding to the active site of the enoyl-acyl carrier protein reductase (InhA) enzyme. This binding inhibits the enzyme’s activity, preventing the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall. The inhibition of InhA leads to the disruption of cell wall synthesis, ultimately resulting in the death of the bacterial cell .
Comparison with Similar Compounds
InhA-IN-6 is unique compared to other similar compounds due to its direct inhibition of the InhA enzyme without requiring activation by KatG. This characteristic makes it particularly effective against MDR-TB strains that have developed resistance to isoniazid, a first-line anti-tuberculosis drug that requires activation by KatG .
Similar compounds include:
Isoniazid: Requires activation by KatG and is less effective against MDR-TB strains.
Triclosan: Another inhibitor of InhA but with a different binding mechanism and lower potency.
Ethionamide: Requires activation by a different enzyme and has a different mechanism of action.
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-hexyl-2-(2-nitrophenoxy)phenol |
InChI |
InChI=1S/C18H21NO4/c1-2-3-4-5-8-14-11-12-18(16(20)13-14)23-17-10-7-6-9-15(17)19(21)22/h6-7,9-13,20H,2-5,8H2,1H3 |
InChI Key |
ASCHWJRXPZBPHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















